2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid is a complex organic compound with significant potential in scientific research. It is classified under the category of pyrrolopyridine derivatives, which are known for their diverse biological activities. The compound's structure features a pyrrolo[3,4-c]pyridine moiety, which contributes to its unique chemical properties.
This compound is classified as an organic acid due to the presence of a carboxylic acid functional group. Its structural complexity categorizes it within heterocyclic compounds, specifically those containing nitrogen in the ring structure.
The synthesis of 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid typically involves multi-step reactions starting from simpler precursors. Common methods include:
Technical details regarding specific reaction conditions (e.g., temperature, solvent) are crucial for optimizing yield and purity.
The molecular structure of 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid can be represented using various notations:
CC(C(=O)O)N1C(=O)C2=C(C=NC=C2)C1=OInChI=1S/C13H14N2O4/c1-8(12(16)17)6-14-10(15)5-7(6)9(14)11(13(18)19)20/h5-7H,8H2,1-4H3,(H,16,17)(H,18,19)/t12-/m0/s1The compound features two rings and multiple functional groups that contribute to its chemical reactivity. Key data points include:
The compound can undergo several chemical reactions typical for organic acids and heterocycles:
Technical details such as reaction conditions (temperature, catalyst presence) are essential for successful transformations.
The mechanism of action for 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid may involve interactions at the molecular level with biological targets. For instance:
Data on binding affinities and kinetic parameters would further elucidate its mechanism of action.
The physical properties of the compound include:
Chemical properties include:
Relevant data such as melting point and boiling point would provide additional insights into its stability and handling requirements.
2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid has potential applications in various scientific fields:
Research into its biological effects could lead to novel therapeutic agents targeting specific diseases or conditions.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8